(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, an acetylhydrazinyl group, and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Acetyl Hydrazine: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenyl hydrazine. This intermediate is then acetylated using acetic anhydride to yield 2-(4-ethoxyphenyl)acetyl hydrazine.
Condensation Reaction: The acetyl hydrazine derivative is then reacted with maleic anhydride under controlled conditions to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid
- (E)-4-[2-[2-(4-chlorophenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid
Uniqueness
(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
797765-16-3 |
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Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-2-21-11-5-3-10(4-6-11)9-13(18)16-15-12(17)7-8-14(19)20/h3-8H,2,9H2,1H3,(H,15,17)(H,16,18)(H,19,20)/b8-7+ |
InChI Key |
GKULABUPNADCFE-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC(=O)NNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NNC(=O)C=CC(=O)O |
solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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